1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C10H20N2O2. It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties .
Preparation Methods
The synthesis of 1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-methoxypropan-2-ylamine with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to proceed efficiently. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the development of new diagnostic tools and assays.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one can be compared with other piperazine derivatives, such as:
1-(2-Pyrimidyl)piperazine: Known for its use as a metabolite of buspirone, a medication used to treat anxiety disorders.
1-(4-Methoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity and is used in the development of new antimicrobial agents.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[4-(1-methoxypropan-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(8-14-3)11-4-6-12(7-5-11)10(2)13/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUFHQBSQSTZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CCN(CC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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